REACTION_CXSMILES
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Cl.C([NH:5][C:6]1[CH:15]=[C:14]([C:16]2[CH:21]=[CH:20][C:19]([N+:22]([O-])=O)=[CH:18][CH:17]=2)[C:13]2[C:8](=[CH:9][CH:10]=[C:11]([Cl:25])[CH:12]=2)[N:7]=1)(=O)C>[Fe]>[NH2:5][C:6]1[CH:15]=[C:14]([C:16]2[CH:17]=[CH:18][C:19]([NH2:22])=[CH:20][CH:21]=2)[C:13]2[C:8](=[CH:9][CH:10]=[C:11]([Cl:25])[CH:12]=2)[N:7]=1
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Name
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|
Quantity
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1.8 mL
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Type
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reactant
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Smiles
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Cl
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Name
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2-acetylamino-6-chloro-4-(4-nitrophenyl)quinoline
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Quantity
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0.59 g
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Type
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reactant
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Smiles
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C(C)(=O)NC1=NC2=CC=C(C=C2C(=C1)C1=CC=C(C=C1)[N+](=O)[O-])Cl
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Name
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|
Quantity
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0.29 g
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Type
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catalyst
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Smiles
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[Fe]
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the reaction mixture was heated
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Type
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TEMPERATURE
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Details
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under reflux for 4 hours
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Duration
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4 h
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Type
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FILTRATION
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Details
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filtered while hot
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Type
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CUSTOM
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Details
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The solvent was removed by distillation
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Type
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ADDITION
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Details
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an MPLC was carried out on an MPRC cartridge with a mixture of 10 parts by volume of dichloromethane and 1 part by volume of methanol
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Type
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CUSTOM
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Details
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the substance was obtained as a yellow viscous oil
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Name
|
|
Type
|
|
Smiles
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NC1=NC2=CC=C(C=C2C(=C1)C1=CC=C(C=C1)N)Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |